molecular formula C19H17ClN2O4S2 B2458210 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide CAS No. 2097888-58-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No. B2458210
M. Wt: 436.93
InChI Key: MWGASTNMILSNNZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial community.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and infrared spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and optical activity.


Scientific Research Applications

Halogenated Compounds and Endocrine Disruption

Research has explored the effects of methoxychlor, a compound with methoxy and chloro substituents similar to those in the compound of interest. Methoxychlor has been investigated for its estrogenic and proestrogenic properties, indicating its interaction with endocrine systems. Such compounds are of interest for studying endocrine disruption and the development of chemicals that can mimic or block hormone actions (Bulger, Feil, & Kupfer, 1985).

Photogeneration and Reactivity of Aryl Cations

The photogeneration and reactivity of aryl cations derived from halides offer insights into synthetic pathways that could be applicable to halogen-containing compounds. For instance, the study on the photochemistry of 4-chlorophenol and 4-chloroanisole leading to arylated products via cationic mechanisms shows the potential of using light to induce chemical transformations in similar halogenated compounds (Protti, Fagnoni, Mella, & Albini, 2004).

Hole-Transporting Materials for Solar Cells

Compounds based on thiophene cores, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have been applied as hole-transporting materials (HTMs) in perovskite-based solar cell devices. These materials demonstrate the utility of thiophene and methoxy groups in creating efficient solar cells, suggesting potential photovoltaic applications for structurally similar compounds (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).

Safety And Hazards

This involves studying the toxicity of the compound and its effects on the environment. It includes determining safety measures that need to be taken while handling the compound.


Future Directions

This involves predicting or proposing future studies that can be done based on the known properties and uses of the compound. It could involve proposing new synthetic methods, new reactions, or new uses for the compound.


I hope this helps! If you have a specific compound or topic in mind, feel free to ask! 😊


properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c1-26-14-5-4-11(20)9-12(14)22-19(25)18(24)21-10-13(23)15-6-7-17(28-15)16-3-2-8-27-16/h2-9,13,23H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGASTNMILSNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

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